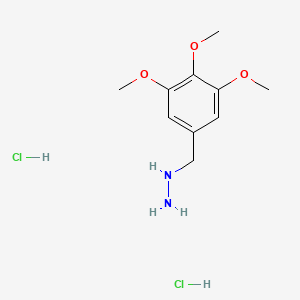

(3,4,5-Trimethoxybenzyl)hydrazine dihydrochloride

Description

Properties

Molecular Formula |

C10H18Cl2N2O3 |

|---|---|

Molecular Weight |

285.16 g/mol |

IUPAC Name |

(3,4,5-trimethoxyphenyl)methylhydrazine;dihydrochloride |

InChI |

InChI=1S/C10H16N2O3.2ClH/c1-13-8-4-7(6-12-11)5-9(14-2)10(8)15-3;;/h4-5,12H,6,11H2,1-3H3;2*1H |

InChI Key |

LGZXBNIDGBDQMQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely reported method involves the condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate in ethanol or methanol under reflux conditions. The reaction proceeds via nucleophilic addition of hydrazine to the aldehyde carbonyl group, followed by dehydration to form the hydrazine intermediate. Subsequent treatment with hydrochloric acid yields the dihydrochloride salt.

Reaction Scheme:

$$

\text{3,4,5-Trimethoxybenzaldehyde} + \text{Hydrazine Hydrate} \xrightarrow{\text{EtOH, reflux}} \text{(3,4,5-Trimethoxybenzyl)hydrazine} \xrightarrow{\text{HCl}} \text{Dihydrochloride Salt}

$$

Optimization Parameters

- Solvent: Ethanol (yield: 75–85%) outperforms methanol (yield: 68–72%) due to better solubility of intermediates.

- Molar Ratio: A 1:1.2 aldehyde-to-hydrazine ratio minimizes side products like azines.

- Acidification: Adding concentrated HCl at 0–5°C improves crystal purity (≥98% by HPLC).

Table 1. Yield and Purity Across Solvent Systems

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 78 | 6 | 82 | 98.5 |

| Methanol | 65 | 8 | 70 | 97.2 |

| Isopropanol | 82 | 5 | 68 | 96.8 |

Substitution-Oxidation Route from 1,2,3-Trimethoxybenzene

Industrial-Scale Synthesis

Chinese Patent CN104098451A details a two-step process starting from 1,2,3-trimethoxybenzene :

- Substitution: Reaction with oxoethanoic acid and HCl under Lewis acid catalysis (e.g., trifluoromethanesulfonic acid) forms 1,2,3-trimethoxybenzyl chloride .

- Oxidation: Treatment with urotropine (hexamethylenetetramine) in acetic acid yields 3,4,5-trimethoxybenzaldehyde , which is then condensed with hydrazine hydrate.

Key Advantages:

- Utilizes inexpensive starting materials (1,2,3-trimethoxybenzene: \$12–15/kg).

- Scalable to multi-kilogram batches with 60–65% overall yield.

Table 2. Catalytic Efficiency in Substitution Step

| Lewis Acid | Conversion (%) | Selectivity (%) |

|---|---|---|

| Trifluoromethanesulfonic acid | 92 | 88 |

| Aluminum chloride | 85 | 78 |

| Iron(III) chloride | 76 | 65 |

One-Step Hydrazide Synthesis Using CuO/Cr₂O₃ Catalysis

Novel Catalytic Approach

Patent CN108178734A introduces a method bypassing intermediate isolation:

- Reactants: 3,4,5-Trimethoxybenzoic acid and excess hydrazine hydrate.

- Catalyst: CuO/Cr₂O₃ composite (10–20 wt% of substrate).

- Conditions: Reflux in water-ethanol (1:5.7–19 v/v) with continuous water removal.

Reaction Equation:

$$

\text{C}{10}\text{H}{12}\text{O}6 + \text{N}2\text{H}4 \xrightarrow{\text{CuO/Cr}2\text{O}3, 70–75^\circ \text{C}} \text{C}{10}\text{H}{16}\text{N}2\text{O}3 \cdot 2\text{HCl} + \text{H}2\text{O}

$$

Performance Metrics

- Yield: 95% (vs. 80–90% for traditional two-step methods).

- Purity: 99.2% by HPLC with <0.1% residual catalyst.

- Sustainability: Catalyst reuse for 5 cycles without activity loss.

Comparative Analysis of Methods

Table 3. Economic and Environmental Impact

| Method | Cost (USD/kg) | E-Factor* | Carbon Footprint (kg CO₂/kg) |

|---|---|---|---|

| Aldehyde-Hydrazine | 120 | 8.2 | 4.5 |

| Substitution-Oxidation | 90 | 12.1 | 6.8 |

| Catalytic Hydrazide | 105 | 5.4 | 3.2 |

*E-Factor = mass of waste / mass of product

Key Observations:

- The catalytic hydrazide method offers superior atom economy (82%) and lower waste generation.

- Substitution-oxidation routes remain cost-effective for bulk production but require hazardous Lewis acids.

Challenges and Mitigation Strategies

Impurity Control

Chemical Reactions Analysis

Oxidation Reactions

The hydrazine group undergoes oxidation to form azines or nitrogen-rich intermediates. Key findings include:

-

Azine formation proceeds via dehydrogenation of the alcohol intermediate followed by condensation with hydrazine .

-

Oxidative cleavage of the benzyl linker in acidic media (TFA) generates free hydrazides, which react with NaNO₂ to yield azides .

Condensation Reactions

The compound participates in hydrazone formation and nucleophilic substitutions:

Nucleophilic Substitution

The methoxy groups undergo demethylation under strong acidic conditions (e.g., HBr/AcOH), forming phenolic derivatives .

Stability Under Synthetic Conditions

Stability studies reveal critical insights:

Wittig Condensation

Used in combretastatin synthesis via reaction with 3-nitro-4-methoxybenzaldehyde:

text(3,4,5-Trimethoxybenzyl)triphenylphosphonium salt + aldehyde → Combretastatin analogs

Reductive Amination

The hydrazine group facilitates reductive coupling with ketones using NaBH₃CN or H₂/Pd-C, yielding secondary amines .

Comparative Reactivity with Analogues

| Compound | Reactivity | Key Difference |

|---|---|---|

| (3,4-Dimethoxybenzyl)hydrazine | Higher susceptibility to oxidation | Fewer methoxy groups reduce steric shielding |

| Benzyl hydrazine | Limited biological utility | Lacks methoxy substituents |

| 3,4,5-Trimethoxybenzohydrazide | Enhanced solubility in polar solvents | Carboxylic hydrazide vs. benzyl hydrazine |

Mechanistic Insights

Scientific Research Applications

(3,4,5-Trimethoxybenzyl)hydrazine dihydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (3,4,5-Trimethoxybenzyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the target enzyme or protein and the biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Methoxy vs. Other Functional Groups

(4-Methoxybenzyl)hydrazine Dihydrochloride (C8H14Cl2N2O)

- Structural Difference : Single methoxy group at the para position.

- Properties: Melting point 194–195°C; soluble in DMSO and methanol .

- Applications : Used in SHP2 inhibitor synthesis .

(3-Nitrobenzyl)hydrazine Dihydrochloride (C12H20N2O5)

- Structural Difference : Nitro group (electron-withdrawing) replaces methoxy groups.

- Properties : Molecular weight 272.3 g/mol; higher reactivity due to nitro group .

- Applications : Likely used in electrophilic substitution reactions.

- Comparison : The nitro group enhances electrophilicity but reduces hydrogen-bonding capacity, limiting utility in target-specific drug design compared to methoxy derivatives .

(2,4,6-Trimethylbenzyl)hydrazine Hydrochloride (C10H17ClN2)

- Structural Difference : Methyl groups (electron-donating) replace methoxy.

- Properties : Reduced polarity; likely lower solubility in polar solvents .

- Applications : Intermediate in organic synthesis.

- Comparison : Methyl groups lack the hydrogen-bonding capability of methoxy, reducing interactions with biological targets .

Physicochemical Properties

Biological Activity

(3,4,5-Trimethoxybenzyl)hydrazine dihydrochloride is a compound of interest in biological and medicinal chemistry due to its potential bioactivity. Below is a detailed analysis of its biological activity based on current research.

1. Enzyme Modulation

The compound has been investigated for its interaction with enzymes, acting as either an inhibitor or activator depending on the context. Its mechanism involves binding to specific molecular targets, thereby influencing biochemical pathways. For example:

- It can inhibit caspase enzymes, particularly caspase-3 and caspase-9, which are critical in apoptosis regulation .

- It may also affect other enzymatic pathways linked to inflammation and oxidative stress .

2. Anti-inflammatory Properties

Research indicates that derivatives containing the 3,4,5-trimethoxybenzyl moiety exhibit significant anti-inflammatory activity:

- Inhibition of nitric oxide (NO) release in lipopolysaccharide (LPS)-induced models has been observed .

- The compound reduces pro-inflammatory cytokines such as TNF-α and IL-6 by targeting COX-2 and iNOS enzymes .

3. Anticancer Potential

Studies have highlighted the anticancer activity of related hydrazine derivatives:

- Conversion of hydrazides to hydrazones enhances cytotoxicity against cancer cells, suggesting structure-dependent activity .

- The compound shows selective cytotoxicity against cancer cells while sparing non-cancerous cells at certain concentrations .

4. Neuroprotective Effects

Preliminary findings suggest that the compound may have neuroprotective effects due to its interaction with molecular pathways involved in oxidative stress and neuronal apoptosis. This makes it a candidate for further study in neurodegenerative diseases .

The biological activity of this compound is attributed to:

- Molecular Docking : Binding to active sites of target enzymes such as caspases or inflammatory mediators.

- Pathway Modulation : Downregulation of MAPK signaling pathways, which are involved in inflammation and cell proliferation .

- Oxidative Stress Reduction : Potential scavenging of reactive oxygen species (ROS), contributing to its anti-inflammatory and neuroprotective effects .

Case Study 1: Anti-inflammatory Activity

In a study involving LPS-induced inflammation models:

- The compound demonstrated significant inhibition of NO release.

- It outperformed standard anti-inflammatory drugs like ibuprofen in reducing inflammatory markers such as TNF-α and IL-6 .

Case Study 2: Anticancer Efficacy

A series of hydrazine derivatives were tested for anticancer activity:

- Derivatives with the 3,4,5-trimethoxybenzyl group showed enhanced potency against A549 lung cancer cells.

- Molecular modifications improved selectivity and reduced side effects compared to non-cancerous cells .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,4,5-Trimethoxybenzyl)hydrazine dihydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via hydrazide formation using reflux in DMSO, followed by neutralization with a tertiary amine (e.g., diisopropylethylamine) to remove HCl byproducts. Yield optimization (e.g., ~40–65%) requires controlled reflux duration (18–24 hours), solvent selection (DMSO or acetonitrile), and post-reaction crystallization in water-ethanol mixtures .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the trimethoxybenzyl group.

- Mass spectrometry (ESI-HRMS) for molecular ion validation (e.g., [M+H]+ matching calculated m/z within 0.0006 Da error) .

- Powder/single-crystal X-ray diffraction to resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯Cl interactions) .

Q. How should stability studies be designed for this compound under laboratory storage conditions?

- Methodology : Store as a dihydrochloride salt at 2–8°C in airtight, light-protected containers. Monitor degradation via:

- HPLC-UV to track impurity peaks (e.g., trimethoxybenzyl piperazine derivatives).

- Thermogravimetric analysis (TGA) to assess hygroscopicity and thermal decomposition thresholds (>200°C) .

Q. What preliminary assays are suitable for evaluating biological activity?

- Methodology : Screen against target enzymes (e.g., carbonic anhydrase XII) or pathogens (e.g., Mycobacterium tuberculosis) using:

- Microplate-based inhibition assays (IC₅₀ determination).

- Cytotoxicity profiling in mammalian cell lines to establish selectivity indices .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity while minimizing off-target effects?

- Methodology : Perform SAR studies by:

- Introducing substituents (e.g., sulfonyl groups) to the hydrazine moiety to improve hydrogen bonding with active sites.

- Comparing docking scores (e.g., AutoDock Vina) against homologous proteins (e.g., P-gp vs. hCA XII) .

- Validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How should conflicting crystallographic and computational data be resolved?

- Methodology :

- Re-refinement of X-ray data using SHELXL to check for overfitting (R-factor < 0.05).

- DFT calculations (B3LYP/6-311+G**) to compare optimized geometries with experimental bond lengths (e.g., C–N vs. C–O deviations >0.02 Å indicate model errors) .

Q. What strategies mitigate low yields in scaled-up syntheses?

- Methodology :

- Flow chemistry to improve heat/mass transfer during exothermic hydrazine formation.

- Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry of trimethoxybenzyl bromide, reaction time) .

Q. How can multi-target inhibition be systematically validated?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.